molecular formula C20H23N3O2 B7015739 N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7015739
M. Wt: 337.4 g/mol
InChI Key: LXPKLBGFQLCONA-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing heterocycle, and is substituted with carbamoyl and methylphenyl groups, contributing to its distinct chemical properties.

Properties

IUPAC Name

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-13-3-5-15(6-4-13)9-16-11-23(12-16)20(25)22-18-8-14(2)7-17(10-18)19(21)24/h3-8,10,16H,9,11-12H2,1-2H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPKLBGFQLCONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in biological research to study its interactions with various biomolecules and its effects on cellular processes.

    Industrial Applications: It may be utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-carbamoyl-5-methylphenyl)-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which differentiate it from these similar compounds.

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